molecular formula C21H21N5O4S2 B2514356 N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 895424-26-7

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2514356
M. Wt: 471.55
InChI Key: FMUFYGCUFPGJLG-UHFFFAOYSA-N
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Description

The compound "N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The papers provided discuss related compounds with similar structural motifs, such as thiazole and triazole rings, which are known for their presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simpler molecules, which are then built up into more complex structures. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides involves the preparation of a series of compounds with a phenoxypropanolamine moiety, which are then tested for their biological activity against human adrenergic receptors . Similarly, the synthesis of an impurity in the antibacterial drug Sulfamethizole involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . These methods could provide insights into the possible synthetic routes for the compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be complex, given the presence of thiazolo[3,2-b][1,2,4]triazol-6-yl and sulfamoyl phenyl groups. These structural features are indicative of a molecule that could interact with biological targets through multiple points of contact. The presence of a 4-methoxyphenyl group suggests potential for increased lipophilicity and membrane permeability, which are important factors in drug design .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include the formation of rings, such as thiazoles and triazoles, which are common in medicinal chemistry due to their stability and potential for diverse biological activities. The one-pot synthesis of 5-amino(1,3)thiazolo(3,2-b)(1,2,4)triazoles from mercapto-3-phenyl-1,2,4-triazole and cyano compounds is an example of such reactions . These reactions are typically carried out under acidic conditions and may involve nucleophilic substitution and cyclization steps.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide" are not detailed in the provided papers, we can infer that the compound is likely to have moderate to high molecular weight and complexity. The presence of multiple aromatic rings and heteroatoms (such as nitrogen and sulfur) suggests that the compound could exhibit a range of interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The solubility, stability, and reactivity of the compound would be influenced by these structural features and would need to be characterized through experimental studies .

Scientific Research Applications

Antiproliferative Activity

Compounds structurally related to N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide have shown promising results in antiproliferative activity. This is evidenced by studies on thiazolo[3,2-b][1,2,4]triazoles, where some compounds exhibited notable activity against various cancer cell lines (Narayana, Raj, & Sarojini, 2010).

Anticancer Evaluation

Research into the anticancer properties of similar compounds has been extensive. For instance, a study on 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones, synthesized through a [2+3]-cyclocondensation reaction, revealed significant anticancer activity on various human cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma (Lesyk et al., 2007).

Antimicrobial Agents

Compounds within this chemical class have shown potential as antimicrobial agents. A study reported the synthesis of a series of related compounds with significant in vitro antibacterial and antifungal activities against various pathogens (Baviskar, Khadabadi, & Deore, 2013).

Novel Drug Synthesis

The chemical structure of N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide lends itself to the synthesis of novel drugs. Studies have focused on creating new derivatives for various therapeutic applications, including antimicrobial and antifungal activities (Turan-Zitouni et al., 2005).

properties

IUPAC Name

N-[4-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S2/c1-14(27)23-16-5-9-19(10-6-16)32(28,29)22-12-11-17-13-31-21-24-20(25-26(17)21)15-3-7-18(30-2)8-4-15/h3-10,13,22H,11-12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUFYGCUFPGJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)sulfamoyl)phenyl)acetamide

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